molecular formula C16H17FO3 B5089103 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No. B5089103
M. Wt: 276.30 g/mol
InChI Key: VHMAMNHGRQJKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene, also known as F13714, is a chemical compound that belongs to the family of benzene derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain receptors in the central nervous system, including the mu-opioid receptor and the nociceptin/orphanin FQ receptor.
Biochemical and physiological effects:
Studies have shown that 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene can produce a wide range of biochemical and physiological effects in the body, including pain relief, anti-inflammatory activity, and sedation. It has also been shown to have a positive effect on mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions can pose a challenge for certain experimental protocols, and its high cost may limit its widespread use in research.

Future Directions

There are several potential future directions for research on 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene. One area of interest is the development of new drugs based on its chemical structure, which could have improved pharmacological properties and reduced side effects. Another area of interest is the exploration of its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.

Synthesis Methods

The synthesis of 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves several steps, including the reaction of 4-fluorophenol with 2-(2-methoxyethoxy)ethyl bromide, followed by the reaction of the resulting product with 4-methylcatechol. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of chronic pain and other inflammatory conditions.

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-12-3-8-15(16(11-12)18-2)20-10-9-19-14-6-4-13(17)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMAMNHGRQJKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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